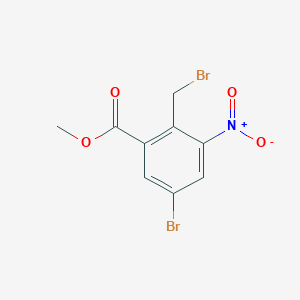

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate

Description

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate (CAS: 161796-10-7) is a brominated aromatic ester featuring a nitro group at the 3-position and a bromomethyl substituent at the 2-position. It is synthesized via radical bromination of methyl 5-bromo-2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, yielding 76% as a white solid . This compound serves as a critical intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) and lenalidomide derivatives, where its bromomethyl group undergoes nucleophilic substitution with amines (e.g., 2-aminoglutarimide) to form isoindolinone scaffolds .

Properties

Molecular Formula |

C9H7Br2NO4 |

|---|---|

Molecular Weight |

352.96 g/mol |

IUPAC Name |

methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate |

InChI |

InChI=1S/C9H7Br2NO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3 |

InChI Key |

HJTVTVAWCILYCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate

Detailed Synthetic Procedure

Step 1: Preparation of Methyl 5-bromo-2-methyl-3-nitrobenzoate

- Starting from methyl 2-methyl-3-nitrobenzoate, selective bromination at the aromatic 5-position is carried out.

- Brominating agents: NBS or DBDMH.

- Solvent: Acetonitrile is commonly used.

- Radical initiator: Azobisisobutyronitrile (AIBN).

- Reaction temperature: 55–75 °C.

- Reaction time: 12–15 hours.

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Workup: Concentration under vacuum, addition of water to precipitate the product.

Step 2: Benzylic Bromination to Introduce Bromomethyl Group

- The methyl group at the 2-position is brominated to bromomethyl using NBS.

- Solvent: Carbon tetrachloride (CCl4) or acetonitrile.

- Radical initiator: AIBN added portion-wise during reflux.

- Reaction time: Extended (up to 48 hours) with careful addition of AIBN.

- Workup: Cooling, filtration, and concentration.

- The crude mixture often contains starting material, monobrominated, and dibrominated products and may be used directly for further reactions due to difficulty in separation.

Representative Reaction Conditions Table

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic bromination | NBS or DBDMH, AIBN | Acetonitrile | 55–75 | 12–15 | ~85 | Radical initiation, monitored by TLC/HPLC |

| Benzylic bromination (bromomethyl) | NBS, AIBN added in portions | Carbon tetrachloride | Reflux (~77) | Up to 48 | Crude used | Mixture of mono- and dibrominated products |

Research Outcomes and Analytical Data

Reaction Monitoring and Purity

- The progress of bromination reactions is monitored by TLC and HPLC to ensure completion and minimize overbromination.

- Crude products often contain mixtures requiring further purification or direct use in subsequent synthetic steps.

Characterization

- The brominated products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry.

- ^1H NMR signals confirm the presence of bromomethyl protons (typically as singlets or doublets around 4.5–5.0 ppm) and aromatic protons shifted due to bromine and nitro substituents.

- The nitro group’s electron-withdrawing effect is evident in downfield aromatic proton shifts.

Industrial Feasibility

- The described bromination methods using NBS and DBDMH are scalable and industrially feasible.

- Use of radical initiators and mild heating allows controlled bromination with good yields.

- The process is applied in the synthesis of pharmaceutical intermediates such as lenalidomide, indicating robustness and reproducibility.

Summary Table of Key Preparation Methods

Additional Notes

- The bromination reactions require careful control of temperature and initiator addition to avoid overbromination or decomposition.

- The crude bromomethylated product is often used directly in coupling reactions or further functionalization without extensive purification.

- Alternative brominating agents and solvents may be employed depending on scale and desired purity.

- Industrial processes include downstream transformations such as coupling with amines and catalytic hydrogenation for further functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Reduction: The primary product is the corresponding amino compound.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is a versatile organic compound primarily used as an intermediate in organic synthesis. Its benzoate structure, featuring bromine substituents and a nitro group, enhances its chemical reactivity and potential biological activity. The nitro group increases its electrophilic character, making it valuable in various chemical syntheses.

Applications

- Organic Synthesis: It serves as a building block in organic synthesis.

- Pharmaceuticals and Agrochemicals: It is a crucial intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Enzyme Inhibition Studies: The compound is utilized to investigate enzyme inhibitors, which aids in the development of new therapeutic agents.

- Biochemical Assays: It acts as a probe in biochemical assays to study protein-ligand interactions.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

- Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.

- Major Products: Products with different functional groups replacing bromine or chlorine.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Reagents and Conditions: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

- Major Products: Methyl 5-bromo-2-chloro-3-aminobenzoate.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

- Reagents and Conditions: Boronic acids or esters with palladium catalysts under mild conditions.

- Major Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

- Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies: Its unique structure allows for various substitution reactions, making it valuable for studying reaction mechanisms.

Biological Research

- Enzyme Inhibition Studies: The compound is utilized to investigate enzyme inhibitors, helping in the development of new therapeutic agents.

- Biochemical Assays: It acts as a probe in biochemical assays to study protein-ligand interactions.

Pharmaceutical Development

Drug Synthesis: It is used as a precursor for synthesizing potential anti-inflammatory and analgesic drugs, highlighting its significance in medicinal chemistry.

Industrial Applications

- Agrochemicals Production: The compound is employed in the synthesis of agrochemicals, contributing to agricultural advancements.

- Dyes and Pigments: It is also used in producing dyes and pigments due to its chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group, facilitating various substitution reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Findings

Reactivity and Synthetic Utility: The bromomethyl group in the target compound enables facile functionalization, distinguishing it from non-brominated analogs like methyl 3-bromo-5-nitrobenzoate . Its reactivity is comparable to silyl-protected derivatives (e.g., methyl 2-(bromomethyl)-5-(TBS-oxy)-3-nitrobenzoate), though the latter’s higher yield (88% vs. 76%) suggests steric or electronic benefits from the TBS group .

Positional Isomerism :

- Isomers such as methyl 2-bromo-5-nitrobenzoate (MMM) and methyl 2-bromo-4-nitrobenzoate (MPN) exhibit distinct electronic profiles. The 3-nitro group in the target compound enhances the electron-withdrawing effect, activating the bromomethyl group for nucleophilic attacks .

Safety and Genotoxicity: Bromomethyl-substituted nitrobenzoates are flagged as genotoxic impurities in pharmaceuticals. The target compound’s structural similarity to MMM and MPN underscores the need for stringent purification in drug synthesis .

Physical Properties :

- The target compound’s crystalline solid state contrasts with the oily nature of silyl-protected analogs, reflecting differences in intermolecular interactions (e.g., hydrogen bonding hindered by TBS groups) .

Applications :

- Unlike 5-bromo-2-(bromomethyl)-1,3-difluorobenzene (used in agrochemicals) , the target compound is specialized for pharmaceutical synthesis, particularly in oncology therapeutics .

Biological Activity

Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two bromine substituents and a nitro group. The molecular formula for this compound is , which contributes to its chemical reactivity and potential biological activity. The presence of the nitro group enhances its electrophilic character, making it a useful intermediate in various chemical syntheses .

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins or nucleic acids, potentially modifying their functions and influencing various biological pathways .

Key Mechanisms Include:

- Nucleophilic Substitution Reactions: The bromomethyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules .

- Electrophilic Activation: The nitro group increases the electrophilicity of the compound, enhancing its reactivity towards nucleophiles .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antitumor Activity: The compound has shown potential as an antitumor agent against various cancer cell lines. Studies have demonstrated its ability to inhibit the growth of specific cancer cells through mechanisms such as inducing oxidative stress and apoptosis .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development .

Antitumor Studies

A study conducted on various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells .

Antimicrobial Evaluation

In vitro assays demonstrated that this compound exhibited inhibitory effects on several bacterial strains. The results indicated a dose-dependent response, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Target | Effect | Mechanism |

|---|---|---|---|

| Antitumor | Cancer Cell Lines | Inhibition of cell growth | Induction of ROS, apoptosis |

| Antimicrobial | Bacterial Strains | Inhibition of bacterial growth | Interaction with bacterial proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.